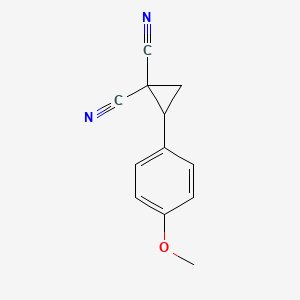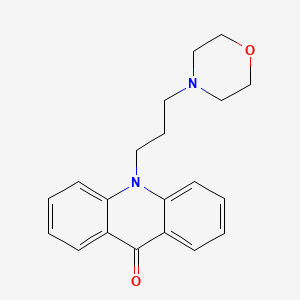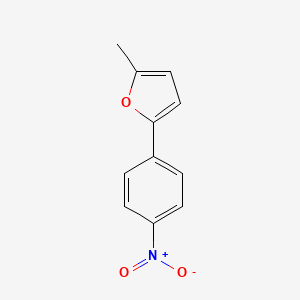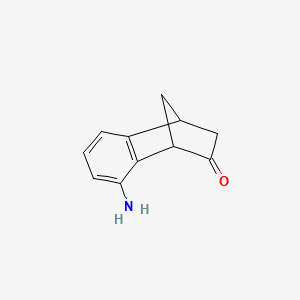
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,6-difluoro-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,6-difluoro-N-methylbenzamide is an organic compound that has garnered attention in scientific research due to its unique chemical structure and potential applications. This compound belongs to the class of benzamides and features a sulfone group, which contributes to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,6-difluoro-N-methylbenzamide typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: The initial step involves the formation of the tetrahydrothiophene ring, which is achieved through a cyclization reaction.
Oxidation to Sulfone: The tetrahydrothiophene ring is then oxidized to introduce the sulfone group, resulting in the formation of 1,1-dioxidotetrahydrothiophene.
Coupling with Benzamide: The final step involves coupling the oxidized tetrahydrothiophene with 2,6-difluoro-N-methylbenzamide under appropriate reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,6-difluoro-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The sulfone group can participate in oxidation reactions, potentially leading to further functionalization.
Reduction: Reduction reactions can target the sulfone group, converting it back to the corresponding sulfide.
Substitution: The benzamide moiety can undergo substitution reactions, particularly at the fluorine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution conditions can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or further oxidized products, while reduction can produce sulfides.
Aplicaciones Científicas De Investigación
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,6-difluoro-N-methylbenzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions, particularly with proteins and enzymes.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,6-difluoro-N-methylbenzamide involves its interaction with specific molecular targets. The sulfone group and the benzamide moiety play crucial roles in binding to proteins or enzymes, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: Another compound with a similar sulfone group but different aromatic moiety.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide: Similar structure with a methoxy group instead of difluoro.
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,6-difluoro-N-methylbenzamide is unique due to the presence of both the sulfone group and the difluoro-substituted benzamide moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Número CAS |
898405-14-6 |
|---|---|
Fórmula molecular |
C12H13F2NO3S |
Peso molecular |
289.30 g/mol |
Nombre IUPAC |
N-(1,1-dioxothiolan-3-yl)-2,6-difluoro-N-methylbenzamide |
InChI |
InChI=1S/C12H13F2NO3S/c1-15(8-5-6-19(17,18)7-8)12(16)11-9(13)3-2-4-10(11)14/h2-4,8H,5-7H2,1H3 |
Clave InChI |
UMBUQHKIIDJWBV-UHFFFAOYSA-N |
SMILES canónico |
CN(C1CCS(=O)(=O)C1)C(=O)C2=C(C=CC=C2F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(Z)-N-[1-Methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-3-phenyl-acrylamide](/img/structure/B14135736.png)
![3-Methoxy-8-(methylsulfanyl)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B14135745.png)

![3-Ethoxy-7-methoxy-4-phenyl-4H-furo[3,2-B]indole-2-carboxylic acid](/img/structure/B14135756.png)


![6-(3-Bromo-4-fluorophenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14135775.png)
![2-amino-5-(1,3-benzodioxol-5-yl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium](/img/structure/B14135778.png)
![1-[5-(3-Aminobutyl)thiophen-2-yl]ethan-1-one](/img/structure/B14135782.png)


